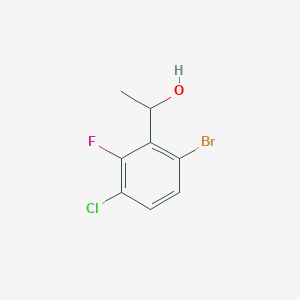

1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol

Description

Significance of Halogenated Phenylethanols in Advanced Organic Chemistry

Halogenated phenylethanols, a subclass of halogenated aryl alcohols, are particularly valuable intermediates in organic synthesis. The presence of a hydroxyl group and one or more halogen atoms on the phenyl ring provides multiple reactive sites for further chemical transformations. The alcohol moiety can be oxidized to a ketone, esterified, or serve as a directing group in various reactions. orgsyn.org Simultaneously, the halogen atoms can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. organic-chemistry.org

The specific positioning of halogens on the aromatic ring, as seen in ortho-halo-substituted phenylethanols, can also introduce steric and electronic effects that influence the molecule's conformation and reactivity. researchgate.net These features make halogenated phenylethanols critical precursors for the synthesis of a diverse range of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. nih.govresearchgate.netnamiki-s.co.jpacs.org

Overview of Research Directions for Substituted Aryl Alcohols

Current research on substituted aryl alcohols is largely focused on the development of efficient and selective synthetic methodologies. A major area of investigation is the catalytic reduction of the corresponding aryl ketones. mdpi.comacs.org This includes the development of catalysts for asymmetric hydrogenation, which can produce enantiomerically pure chiral alcohols. researchgate.netchemicalbook.comacs.orgacs.org Chiral 1-phenylethanol (B42297) derivatives are highly sought after as building blocks for the synthesis of enantiopure pharmaceuticals and other biologically active compounds. researchgate.netnih.govnih.gov

Furthermore, research is actively exploring the diverse applications of these compounds. In medicinal chemistry, the introduction of specific halogen patterns can enhance the therapeutic efficacy of drug candidates. researchgate.netacs.orgnih.gov In agrochemical research, halogenated compounds are integral to the design of modern pesticides and herbicides with improved potency and environmental profiles. nih.govresearchgate.net The continued exploration of new substituted aryl alcohols and their synthetic pathways is therefore crucial for advancing these and other areas of chemical science.

Synthesis and Properties of 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol

While specific, in-depth research on This compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established organic chemistry principles. The primary route to this alcohol is through the reduction of its corresponding ketone, 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone .

This precursor ketone is a multi-halogenated acetophenone (B1666503) derivative. The synthesis of such compounds often involves multi-step sequences, starting from simpler halogenated benzenes. For instance, the synthesis could potentially begin with a compound like 1-bromo-3-chloro-2-fluorobenzene (B125859) and proceed via a Friedel-Crafts acylation or a related method to introduce the acetyl group.

The crucial step in forming the target alcohol is the reduction of the carbonyl group of the ketone. Several methods are available for this transformation:

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., platinum, palladium, or ruthenium) and a hydrogen source to reduce the ketone to an alcohol. mdpi.comacs.org This is a widely used industrial process.

Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used in the laboratory to reduce ketones to alcohols. Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity and safer handling. wikipedia.org

Asymmetric Reduction: To obtain a specific enantiomer of the chiral alcohol, asymmetric synthesis methods can be employed. This can be achieved through the use of chiral catalysts in hydrogenation or with chiral reducing agents. researchgate.netchemicalbook.comacs.orgacs.org Biocatalytic methods using whole-cell systems or isolated enzymes also offer a green and highly selective alternative for producing enantiopure alcohols. researchgate.net

The physicochemical properties of This compound can be estimated based on its structure and by comparison with related compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrClFO |

| Molecular Weight | 269.49 g/mol |

| CAS Number | 1823493-59-9 tandfonline.com |

Spectroscopic Characterization

The structural confirmation of This compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃), with coupling patterns providing information about their connectivity. ¹³C NMR would reveal the number of unique carbon environments. The presence of fluorine would lead to C-F and H-F coupling, further aiding in structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic absorptions for the aromatic ring and C-halogen bonds would also be present. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern, which would be consistent with the proposed structure, including the isotopic pattern characteristic of bromine and chlorine.

Potential Research Applications

Given the lack of specific research on This compound , its potential applications can be extrapolated from the known utility of structurally similar halogenated aryl alcohols.

Medicinal Chemistry: The unique combination of bromo, chloro, and fluoro substituents on the phenyl ring makes this compound an interesting scaffold for medicinal chemistry research. The steric and electronic properties imparted by these halogens could influence the binding of a larger molecule to a biological target. researchgate.netnamiki-s.co.jpacs.orgnih.gov It could serve as a key intermediate in the synthesis of novel drug candidates.

Agrochemical Synthesis: Halogenated aromatic compounds are a cornerstone of modern agrochemicals. nih.govresearchgate.net This alcohol could be a valuable building block for the development of new herbicides, fungicides, or insecticides, where the specific halogenation pattern could contribute to enhanced efficacy or a more desirable environmental profile.

Materials Science: Aryl alcohols are used in the synthesis of polymers and other functional materials. The presence of multiple halogen atoms could impart specific properties, such as flame retardancy or altered electronic characteristics, to materials derived from this compound.

Properties

IUPAC Name |

1-(6-bromo-3-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPPXTIAVHWAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

General Strategies for Arylethanol Synthesis

The construction of the 1-arylethanol framework can be achieved through several reliable synthetic strategies. These methods typically involve either the formation of the crucial carbon-carbon bond adjacent to the aromatic ring or the modification of a pre-existing aromatic precursor.

Grignard Reaction Approaches for Halogenated Benzyl Alcohols

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. missouri.eduyoutube.comlibretexts.org This organometallic reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl group. youtube.com For the synthesis of 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol, a plausible route involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the corresponding aldehyde, 6-bromo-3-chloro-2-fluorobenzaldehyde.

The general mechanism proceeds in two main steps:

Nucleophilic Addition: The carbanionic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This step forms an intermediate magnesium alkoxide salt. missouri.edu

Acidic Workup: The reaction mixture is then treated with a mild acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide, yielding the final secondary alcohol product, this compound. missouri.eduyoutube.com

A key constraint of the Grignard reaction is its incompatibility with acidic protons. Therefore, the reaction must be conducted under anhydrous conditions, typically using a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the Grignard reagent from being quenched. missouri.edukhanacademy.org The versatility of this reaction allows for the synthesis of primary, secondary, or tertiary alcohols by selecting the appropriate carbonyl starting material (formaldehyde, other aldehydes, or ketones, respectively). libretexts.orgkhanacademy.org

Halogenation Protocols for Substituted Phenylmethanols and Related Precursors

Introducing halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. Direct halogenation of a pre-existing phenylmethanol is challenging due to the potential for oxidation of the alcohol. A more common strategy involves the halogenation of a more stable precursor, such as a phenol (B47542) or a protected aniline, followed by further modifications to build the ethanol (B145695) side chain.

For a polysubstituted ring like the one in the target molecule, the regioselectivity of halogenation is dictated by the directing effects of the existing substituents. In the case of phenols, the hydroxyl group is a strongly activating, ortho, para-director. Halogenation of phenols, for instance with bromine water, can lead to polysubstitution at all activated ortho and para positions. nih.gov To achieve selective monohalogenation, milder conditions and less polar solvents are necessary. nih.gov

Modern methods offer greater control. For example, amine-catalyzed ortho-bromination using N-bromosuccinimide (NBS) or ortho-chlorination with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can provide high selectivity. stackexchange.com The mechanism for many halogenations involves the generation of an electrophilic halogen species that then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction. nih.gov

Enantioselective Synthesis of Chiral Halogenated Aryl Alcohols

Producing a single enantiomer of a chiral alcohol is often crucial for its application, particularly in the pharmaceutical industry. nih.gov This requires asymmetric synthesis methods that can selectively form one of the two possible stereoisomers.

Biocatalytic Transformations Utilizing Ketoreductases

Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful tool for asymmetric synthesis. atcc.org Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov

To synthesize a specific enantiomer of this compound, the corresponding ketone, 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, would be used as the substrate. The KRED, in the presence of a cofactor such as NADPH, transfers a hydride to the carbonyl group with high stereospecificity, yielding the desired chiral alcohol with high enantiomeric excess (ee). nih.goventrechem.com Many KREDs have been identified and engineered to show broad substrate scope, accepting a variety of aromatic ketones, including those with halogen substituents. nih.govnih.gov

A critical aspect of these biocatalytic systems is the need to recycle the expensive nicotinamide (B372718) cofactor (NADPH). This is typically achieved by using a coupled-enzyme system, where a second enzyme regenerates the cofactor. Common regeneration systems include glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH). nih.gov

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodococcus R6 (RhADH) | 2-Hydroxyacetophenone | (R) | >99% | nih.gov |

| Bacillus sp. ECU0013 (YtbE) | Various aromatic ketones | (R) | >99% | nih.gov |

| Pichia glucozyma | Various aromatic ketones | (S) | High |

Asymmetric Reduction Methods for Chiral Alcohol Formation

Besides biocatalysis, several chemocatalytic methods are available for the asymmetric reduction of ketones. Asymmetric transfer hydrogenation (ATH) is a prominent and practical technique. wikipedia.org This method uses a stable hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org

The most successful catalysts for ATH are based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands. mdpi.comnih.gov The Noyori-type catalysts, which feature a Ru(II) center with a chiral N-tosylated diamine ligand (e.g., TsDPEN), are particularly effective for reducing a wide range of aryl ketones to chiral alcohols with excellent enantioselectivity (up to 99% ee). mdpi.com The reaction mechanism involves the formation of a metal-hydride species which then delivers the hydrogen to the ketone in a stereocontrolled manner via a six-membered ring transition state. wikipedia.org Iridium catalysts with cinchona-alkaloid-derived NNP ligands have also proven highly effective for the asymmetric hydrogenation of α-halogenated ketones, yielding chiral halohydrins with up to 99.6% ee. acs.org

| Catalyst System | Ketone Type | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| Ru(II)/Chiral Diamine | Aromatic Ketones | Isopropanol/KOH | up to 97% | nih.gov |

| Ir(IMe)₂(L-Pro)(H)(I) | Acetophenone (B1666503) Derivatives | Isopropanol | up to 95% | mdpi.com |

| Ir/Cinchona-NNP Ligand | α-Chloroacetophenones | H₂ | up to 99.6% | acs.org |

| Mn(I)/Chiral Ligand | Substituted Acetophenones | BH₃/MTBE | 93-99% | acs.org |

Catalytic Reduction with Organic Aluminum Salts

While stoichiometric aluminum hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents, their use in asymmetric catalysis requires modification with chiral ligands. organicreactions.orgyoutube.com The development of chiral reducing agents derived from LiAlH₄ has led to highly effective systems for the enantioselective reduction of certain ketones. organicreactions.orgacs.org

One of the most well-known examples is BINAL-H, which is prepared from the reaction of LiAlH₄ with the axially chiral diol, 1,1'-bi-2-naphthol (B31242) (BINOL), and an alcohol like ethanol. uwindsor.cayoutube.com These reagents can reduce unsymmetrical ketones, particularly those with an unsaturated π-system (like aryl, alkenyl, or alkynyl groups) adjacent to the carbonyl, with very high enantioselectivity. stackexchange.comuwindsor.cayoutube.com The stereochemical outcome is predictable: (S)-BINAL-H generally yields the (S)-alcohol, and (R)-BINAL-H gives the (R)-alcohol. uwindsor.ca The reaction is believed to proceed through a six-membered, chair-like transition state where the aluminum coordinates to the carbonyl oxygen, and a hydride is transferred to the carbonyl carbon. youtube.com The high selectivity arises from minimizing steric and electronic repulsions in this transition state. stackexchange.comuwindsor.ca Though highly effective, these are technically stoichiometric chiral reagents rather than catalytic systems in the same vein as transition metal catalysts. organicreactions.org

Optimization of Reaction Conditions and Selectivity in Synthesis

Solvent Effects on Reaction Yields and Purity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting both the reaction rate and the purity of the product. The reduction of the precursor ketone, 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, is typically achieved using a hydride-based reducing agent. The solvent in such reactions can influence the solubility of the reactants, the stability of intermediates, and the reactivity of the reducing agent.

In the context of reducing substituted acetophenones, a range of solvents can be employed, each with distinct properties. rsc.org Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether are common choices for reactions involving Grignard reagents or metal hydrides, as they effectively solvate the metal cations. numberanalytics.com The polarity of the solvent can also affect the stereoselectivity of the reduction, with studies on similar ketones showing that solvent choice can influence the enantiomeric excess of the resulting chiral alcohol. nih.gov For instance, in the catalytic hydrogenation of acetophenone, the use of water as a solvent has been shown to be effective for certain catalysts due to its high hydrogen-bond-donating capability. rsc.org

The purity of the final product is also intrinsically linked to the solvent system. Side reactions, such as over-reduction or the formation of impurities, can be minimized by selecting a solvent that promotes the desired reaction pathway. semanticscholar.org The following interactive table illustrates the hypothetical effect of different solvents on the yield and purity of this compound based on general principles observed in the reduction of similar halogenated acetophenones.

Interactive Data Table: Effect of Solvent on the Reduction of 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone

| Solvent | Polarity (Reichardt's Dye) rochester.edu | Expected Yield (%) | Expected Purity (%) | Primary Role in Reaction |

| Tetrahydrofuran (THF) | 0.207 | High | High | Solubilizes reactants and stabilizes intermediates. |

| Diethyl Ether | 0.117 | Moderate-High | High | Common for Grignard-type reactions, good for initial reagent formation. numberanalytics.com |

| Dichloromethane (DCM) | 0.309 | Moderate | Moderate-High | Can be used for certain reductions, but may lead to side reactions. |

| Ethanol | 0.654 | Moderate | Moderate | Can act as a proton source, potentially leading to lower selectivity. |

| Water | 1.000 | Varies with catalyst | Varies | Can enhance catalytic activity for specific hydrogenation catalysts. rsc.org |

| Toluene | 0.099 | Low-Moderate | Moderate | Less polar, may be used for specific catalytic systems. |

Note: The data in this table is illustrative and based on established principles of organic synthesis for analogous reactions. Actual experimental results may vary.

Temperature Control in Regioselective and Stereoselective Syntheses

Temperature is a critical lever for controlling both the regioselectivity and stereoselectivity in the synthesis of this compound. In synthetic routes such as the Grignard reaction, where a carbon-carbon bond is formed, temperature can dictate the position of the new bond, thereby affecting the regioselectivity. numberanalytics.com For the synthesis of the target alcohol, a likely precursor would be a Grignard reagent formed from a brominated or chlorinated aromatic compound. The formation and subsequent reaction of this Grignard reagent are highly sensitive to temperature, with lower temperatures generally favoring higher selectivity and minimizing side reactions. hzdr.de

In the context of stereoselective synthesis, particularly the asymmetric reduction of the prochiral ketone 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, temperature plays a pivotal role in determining the enantiomeric excess (e.e.) of the final product. ed.gov Catalytic asymmetric hydrogenations, for instance, often exhibit a strong temperature dependence, with lower temperatures typically leading to higher enantioselectivity. ed.gov This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often small, and lower temperatures amplify the effect of this energy difference on the reaction rates.

The following interactive data table provides a hypothetical illustration of how temperature can influence the yield and enantioselectivity of the asymmetric reduction of 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, based on general trends observed in similar reactions.

Interactive Data Table: Effect of Temperature on the Asymmetric Reduction of 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone

| Temperature (°C) | Expected Yield (%) | Expected Enantiomeric Excess (e.e., %) | Rationale |

| -78 | Moderate | High (>95) | Lower temperature enhances the energy difference between diastereomeric transition states, favoring the formation of one enantiomer. numberanalytics.com |

| -20 | High | High (90-95) | A good balance between reaction rate and enantioselectivity for many catalytic systems. |

| 0 | High | Moderate-High (80-90) | Increased reaction rate, but with a potential decrease in enantioselectivity. |

| 25 (Room Temp) | High | Moderate (70-85) | Convenient for practical synthesis, but may not provide optimal stereocontrol. |

| 50 | High | Low-Moderate (<70) | Significantly increased reaction rate, but often at the cost of reduced enantioselectivity due to thermal energy overcoming the stereodirecting effects of the catalyst. |

Note: This data is illustrative and based on established principles of asymmetric synthesis. The optimal temperature is highly dependent on the specific catalyst and reaction conditions used.

Continuous Flow Reaction Techniques in Preparative Chemistry

Continuous flow chemistry has emerged as a powerful tool in preparative chemistry, offering significant advantages over traditional batch processing, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. rsc.orgflinders.edu.au The synthesis of this compound can benefit from this technology, especially in the context of improving safety, scalability, and consistency. nih.gov

Furthermore, continuous flow systems can facilitate the safe handling of hazardous reagents that may be used in the synthesis, such as highly reactive organometallic species or hydrogen gas for catalytic hydrogenations. rsc.org The small reactor volumes inherent in flow chemistry minimize the amount of hazardous material present at any given time, significantly reducing the risk associated with potential runaway reactions. The integration of in-line purification and analysis techniques can also streamline the synthetic process, allowing for real-time monitoring and optimization of reaction conditions. flinders.edu.au While specific examples for the continuous flow synthesis of this compound are not extensively documented, the principles and successes demonstrated in the synthesis of other active pharmaceutical ingredients and chiral intermediates strongly suggest its applicability and potential benefits. nih.gov

Advanced Spectroscopic Characterization Techniques for 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is crucial for its complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific experimental data for this compound is not widely published, a predicted ¹H NMR spectrum can be described based on its structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the phenyl ring. The methine proton would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons would present as a doublet, coupling with the single methine proton. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic CH | 7.4 - 7.6 | Doublet | 8.0 - 9.0 |

| Aromatic CH | 7.1 - 7.3 | Doublet | 8.0 - 9.0 |

| Methine CH | 5.0 - 5.2 | Quartet | 6.5 - 7.0 |

| Methyl CH₃ | 1.5 - 1.7 | Doublet | 6.5 - 7.0 |

| Hydroxyl OH | 2.0 - 4.0 | Broad Singlet | N/A |

Note: This table contains predicted data based on the analysis of similar molecular structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environments. In the case of this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the attached halogens (bromo, chloro, and fluoro) and the ethanol (B145695) substituent. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The carbons bearing bromine and chlorine will also have their chemical shifts influenced by these electronegative atoms. The methine carbon (CH-OH) and the methyl carbon (CH₃) of the ethanol group will appear in the aliphatic region of the spectrum. The presence of these distinct signals and their specific chemical shifts provide strong evidence for the proposed structure.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-Br (Aromatic) | 115 - 120 |

| C-Cl (Aromatic) | 130 - 135 |

| C-C(OH) (Aromatic) | 138 - 142 |

| Aromatic CH | 125 - 130 |

| Aromatic CH | 128 - 132 |

| Methine CH-OH | 65 - 70 |

| Methyl CH₃ | 23 - 27 |

Note: This table contains predicted data based on established substituent effects on aromatic systems. 'd' denotes a doublet and JCF represents the coupling constant between carbon and fluorine.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and analysis of fluorine atoms in a molecule. Given the presence of a single fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance.

The chemical shift of the fluorine signal is highly dependent on its electronic environment within the aromatic ring. The multiplicity of this signal will be influenced by coupling to nearby protons, primarily the adjacent aromatic proton. This would likely result in a doublet of doublets, providing further confirmation of the substitution pattern on the phenyl ring.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-F | -110 to -125 | Doublet of Doublets |

Note: This table contains predicted data. The chemical shift is referenced to a standard such as CFCl₃.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks.

For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. Common fragmentation pathways would include the loss of the methyl group (CH₃), the loss of the entire ethanol side chain, and cleavage of the C-Br and C-Cl bonds.

Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment |

| 252/254/256 | [M]⁺ (Molecular Ion) |

| 237/239/241 | [M - CH₃]⁺ |

| 208/210 | [M - C₂H₅O]⁺ |

| 173/175 | [M - Br]⁺ |

| 217 | [M - Cl]⁺ |

Note: This table contains predicted data. The multiple m/z values for fragments containing Br and Cl reflect their isotopic distributions.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF HRMS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF HRMS) is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or other adducts. Its key advantage is the high mass accuracy of the time-of-flight analyzer, which allows for the determination of the elemental composition of the ion.

For this compound, ESI-TOF HRMS would be used to determine its exact molecular formula. By measuring the mass of the protonated molecule with high precision, the elemental composition (C₈H₈BrClFO) can be confirmed, providing definitive evidence for the identity of the compound.

Predicted ESI-TOF HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₈H₈⁷⁹Br³⁵ClFO + H]⁺ | 252.9536 | Within 5 ppm accuracy |

| [C₈H₈⁸¹Br³⁵ClFO + H]⁺ | 254.9516 | Within 5 ppm accuracy |

| [C₈H₈⁷⁹Br³⁷ClFO + H]⁺ | 254.9507 | Within 5 ppm accuracy |

| [C₈H₈⁸¹Br³⁷ClFO + H]⁺ | 256.9486 | Within 5 ppm accuracy |

Note: This table contains calculated exact masses. An experimental result would be expected to match these values with very high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In the analysis of this compound, LC-MS/MS is instrumental for confirming the molecular weight and elucidating the fragmentation pathways, which aids in structural confirmation.

Research Findings:

While specific experimental LC-MS/MS data for this compound is not widely published, the expected fragmentation patterns can be predicted based on its structure. The initial ionization would likely result in the formation of a protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) would involve the loss of small neutral molecules and characteristic cleavages. For instance, the loss of a water molecule (H₂O) from the ethanol side chain is a common fragmentation pathway for alcohols. Further fragmentation could involve the cleavage of the C-C bond between the phenyl ring and the ethanol moiety.

Hypothetical, yet expected, LC-MS/MS data for this compound is presented below.

| Parameter | Expected Value/Information |

| Molecular Formula | C₈H₇BrClFO |

| Molecular Weight | 253.5 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 254.5 |

| Major Fragment Ions (m/z) | Expected loss of H₂O, leading to a fragment at m/z 236.5. Cleavage of the side chain could yield fragments corresponding to the substituted phenyl ring. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

Research Findings:

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen bonds. The broadness of the -OH stretching band can also provide information about hydrogen bonding.

Below is a table of expected characteristic FT-IR absorption frequencies for the compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3500-3200 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2980-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Alcohol) | 1260-1000 | Stretching |

| C-F | 1250-1000 | Stretching |

| C-Cl | 850-550 | Stretching |

| C-Br | 690-515 | Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Research Findings:

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The carbon-halogen bonds will also exhibit characteristic Raman shifts. The hydroxyl group, being a polar bond, will likely show a weaker signal compared to the FT-IR spectrum.

The following table outlines the expected FT-Raman shifts for the key functional groups.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=C (Aromatic Ring) | 1600-1550 | Stretching |

| C-F | 1250-1000 | Stretching |

| C-Cl | 850-550 | Stretching |

| C-Br | 690-515 | Stretching |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal lattice parameters and the exact atomic coordinates can be determined.

Research Findings:

A hypothetical table of crystallographic data is provided below, which would be obtainable from a successful XRD experiment.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Calculated Density (g/cm³) | ρ |

| Bond Lengths (Å) | e.g., C-C, C-O, C-Br, C-Cl, C-F |

| Bond Angles (°) | e.g., O-C-C, C-C-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. researchgate.net The presence of the hydroxyl group and the halogen substituents will influence the position and intensity of the absorption maxima (λ_max). The primary absorption bands are expected to be due to π → π* transitions within the aromatic ring.

The expected UV-Vis absorption data is summarized in the table below.

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~270-280 | ~200-500 | π → π* (Benzene ring) |

| Cyclohexane | ~265-275 | ~200-500 | π → π* (Benzene ring) |

Computational and Theoretical Investigations of 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. These calculations are instrumental in elucidating the molecule's geometry and the distribution of its electrons.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the ethanol (B145695) side chain, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the dihedral angles of the side chain. The goal is to identify the global minimum energy conformer, which represents the most populated and stable structure of the molecule. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

This table presents illustrative data that would be obtained from a DFT geometry optimization. The values are representative and not from a published study.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 | ||

| C-Br | ~1.89 | |||

| C-Cl | ~1.74 | |||

| C-F | ~1.35 | |||

| C-C (side chain) | ~1.53 | |||

| C-O | ~1.43 | |||

| Bond Angle | C-C-C (ring) | 118 - 122 | ||

| C-C-Br | ~120 | |||

| C-C-O | ~109.5 | |||

| Dihedral Angle | C(ring)-C(ring)-C(side)-O | Variable | Variable |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. bldpharm.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bldpharm.com For this compound, the distribution of these orbitals would likely show significant density on the substituted phenyl ring, influenced by the electron-withdrawing effects of the halogen atoms.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table shows example energy values for the frontier orbitals as would be calculated by DFT. These values are for demonstration purposes.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis would quantify the charge distribution on each atom (Natural Population Analysis), revealing the partial positive and negative charges. Furthermore, it elucidates hyperconjugative interactions, which are stabilizing charge-transfer events between occupied (donor) and unoccupied (acceptor) orbitals. For instance, interactions between the lone pairs on the oxygen or halogen atoms and the antibonding orbitals of the phenyl ring could be identified and their stabilization energies calculated.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack. In this compound, these would likely be centered around the electronegative fluorine, chlorine, and oxygen atoms.

Blue regions indicate positive electrostatic potential, where there is a relative deficiency of electrons. These areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive region.

Green regions represent areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes, based on electrostatic complementarity.

Vibrational Frequency Analysis via Computational Methods

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is carried out at the same level of theory. This calculation provides the frequencies of the normal modes of vibration.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, such as C-H stretches, O-H bends, and vibrations of the phenyl ring.

Interactive Table 3: Selected Hypothetical Vibrational Frequencies for this compound

This table provides an example of calculated vibrational frequencies and their assignments. These are illustrative and not from experimental measurements.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | ~3700 | ~3550 |

| Aromatic C-H Stretch | 3100 - 3200 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2950 - 3050 | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1400 - 1600 | 1350 - 1550 |

| C-O Stretch | ~1100 | ~1050 |

| C-F Stretch | ~1250 | ~1200 |

| C-Cl Stretch | ~750 | ~720 |

| C-Br Stretch | ~650 | ~625 |

Theoretical Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions can be a powerful tool for interpreting experimental NMR spectra and confirming the structure of the synthesized compound.

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of light the molecule absorbs and the intensity of that absorption.

Gauge-Including Atomic Orbitals (GIAO) for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting and interpreting NMR spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR chemical shifts. This method addresses the gauge origin problem, which arises from the dependence of the calculated magnetic properties on the choice of the origin of the vector potential. By using atomic orbitals that explicitly depend on the magnetic field, the GIAO method provides results that are independent of the gauge origin.

For this compound, GIAO calculations would typically be performed in conjunction with a selected DFT functional (such as B3LYP or PBE0) and a suitable basis set (e.g., 6-311+G(d,p)). The process involves:

Optimization of the molecular geometry of this compound.

Calculation of the absolute shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the optimized structure.

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. While no specific GIAO NMR studies have been published for this compound, this computational approach remains a powerful tool for the analysis of such halogenated organic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. sigmaaldrich.com It is an extension of DFT that allows for the description of electronically excited states. TD-DFT calculations can provide valuable information about the wavelengths of maximum absorption (λmax), the intensities of electronic transitions (oscillator strengths), and the nature of the molecular orbitals involved in these transitions. sigmaaldrich.com

The application of TD-DFT to this compound would involve:

Ground-state geometry optimization using a suitable DFT functional and basis set.

Calculation of the vertical excitation energies and oscillator strengths from the ground state to various excited states.

Simulation of the UV-Vis spectrum based on the calculated transitions.

Different functionals, such as B3LYP, CAM-B3LYP, and PBE0, may be tested to find the best agreement with experimental data if available. researchgate.net The solvent environment can also be included in the calculations using continuum solvation models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. researchgate.net Although no specific TD-DFT studies on this compound are currently in the public domain, this method would be the standard approach for a theoretical investigation of its electronic spectrum.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.

The exploration of the conformational space is crucial for understanding the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them. For this compound, the key dihedral angles to consider would be those around the C-C bond connecting the phenyl ring and the ethanol moiety, as well as the rotation of the hydroxyl group.

An MD simulation of this compound would typically involve:

Assigning a force field to the molecule, which defines the potential energy of the system as a function of the atomic coordinates.

Placing the molecule in a simulation box, often with a solvent like water or ethanol, to mimic experimental conditions.

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations.

Analysis of the resulting trajectory can reveal the most stable conformers, the relative populations of different conformational states, and the dynamics of transitions between them. While specific MD simulation studies on this compound have not been reported in the scientific literature, this technique is a powerful tool for understanding its dynamic behavior.

Stereochemical Aspects and Enantioselective Synthesis of 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

Chirality and Stereoisomerism in Halogenated Aryl Alcohols

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. In the case of 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol, the carbon atom of the ethanol (B145695) group attached to the phenyl ring is a stereocenter. This is because it is bonded to four distinct groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and the 6-bromo-3-chloro-2-fluorophenyl group.

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers according to the Cahn-Ingold-Prelog priority rules. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules, which is the basis for their differential biological activity.

The halogen atoms on the aromatic ring, while not directly attached to the stereocenter, contribute significantly to the electronic and steric environment of the molecule. Ortho-halogenation, as seen with the fluorine and bromine atoms in this compound, can influence the molecule's preferred conformation through intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent halogen. nih.govresearchgate.net These conformational preferences can be a key factor in the success of enantioselective synthetic methods.

Enantioselective Methodologies for Aromatic Ketone Reduction

The most direct route to chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 6-bromo-3-chloro-2-fluoroacetophenone. wikipedia.orgtandfonline.com A prochiral ketone has two enantiotopic faces, and an enantioselective reducing agent will preferentially add a hydride to one of these faces, leading to an excess of one enantiomer of the alcohol product. wikipedia.org Several powerful methodologies have been developed for this purpose.

Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used method that employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce ketones with high enantioselectivity. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The catalyst and the ketone form a complex where one face of the carbonyl group is sterically shielded, directing the hydride attack to the other face. nrochemistry.comyoutube.com This method is known for its high enantiomeric excesses (ee), predictability, and broad substrate scope. alfa-chemistry.comyoutube.com

Asymmetric Transfer Hydrogenation (ATH): In ATH, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are commonly used. These reactions are often performed under mild conditions and are highly effective for a range of aromatic ketones.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the reduction of ketones. nih.govnih.gov Using whole-cell biocatalysts or isolated enzymes, prochiral ketones can be reduced to chiral alcohols often with exceptional enantioselectivity (>99% ee) and under environmentally benign aqueous conditions. tandfonline.comscite.ai The stereochemical outcome (R or S) can often be controlled by selecting an appropriate enzyme or by mutating existing enzymes. nih.gov

| Methodology | Catalyst/Reagent | Typical Reductant | Key Advantages | Potential Considerations |

|---|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity (>95% ee), predictable stereochemistry, broad scope. alfa-chemistry.com | Requires stoichiometric borane, anhydrous conditions are crucial. youtube.com |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru or Rh complexes | Isopropanol, Formic Acid | Uses inexpensive reductants, mild reaction conditions, high efficiency. wikipedia.org | Catalyst preparation can be complex; substrate scope may be limited by catalyst. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | NAD(P)H (regenerated in situ) | Extremely high enantioselectivity (>99% ee), environmentally friendly, mild conditions. tandfonline.com | Enzyme stability and substrate scope can be limiting factors. |

Diastereoselective Synthesis Approaches

While enantioselective methods create a single stereocenter in an achiral precursor, diastereoselective methods are used when a molecule already contains a stereocenter and a new one is being created. In the context of synthesizing a single enantiomer of this compound, a diastereoselective approach would typically involve the use of a chiral auxiliary.

One common strategy involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Alternatively, a chiral auxiliary can be attached to the prochiral ketone precursor. The reduction of this modified ketone would then proceed diastereoselectively, influenced by the stereochemistry of the auxiliary. After the reduction, the auxiliary is cleaved to release the enantiomerically enriched alcohol. Substrate-controlled diastereoselective reactions, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction, are a cornerstone of complex molecule synthesis. nih.gov

Characterization of Enantiomeric Excess and Diastereomeric Purity

Once a stereoselective synthesis is performed, it is essential to accurately determine the enantiomeric excess (ee) or diastereomeric ratio of the product. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): This is the most widely used and reliable method for determining enantiomeric excess. umn.eduheraldopenaccess.us The sample is passed through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. bgb-analytik.comeijppr.com This differential interaction leads to different retention times, allowing for their separation and quantification. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a broad range of chiral compounds, including alcohols. eijppr.comcsfarmacie.cznih.gov

Gas Chromatography (GC) on Chiral Columns: For volatile compounds, GC with a chiral stationary phase can be used in a manner analogous to chiral HPLC to separate and quantify enantiomers. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This method involves reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. wikipedia.org The protons in these diastereomers are in different chemical environments and will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. wikipedia.org Chiral solvating agents or lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers directly in the NMR spectrum. wikipedia.org

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. bgb-analytik.com | High accuracy, high precision, applicable to a wide range of compounds, direct analysis. umn.eduheraldopenaccess.us | Requires specialized and often expensive chiral columns. bgb-analytik.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | High resolution and sensitivity for volatile analytes. | Limited to thermally stable and volatile compounds; derivatization may be required. nih.gov |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinguishable NMR signals. wikipedia.org | Does not require a specialized chromatograph; can provide structural information. | Requires chemical modification of the analyte; derivatization must go to completion to avoid kinetic resolution. |

Spectroscopic Techniques for Stereochemical Assignments (e.g., 2D-NOESY)

Determining the enantiomeric excess does not reveal the absolute configuration (i.e., whether the major enantiomer is R or S). Spectroscopic methods are crucial for this assignment.

While X-ray crystallography of a single crystal provides unambiguous proof of absolute configuration, obtaining suitable crystals can be challenging. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer powerful alternatives.

The absolute configuration of a chiral alcohol like this compound can often be determined by converting it into a diastereomeric derivative, for example, by forming an ester with a chiral acid like Mosher's acid. Once the diastereomers are formed, their distinct three-dimensional structures can be probed by NMR.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.org In a diastereomeric ester of this compound, NOESY can reveal correlations between protons on the alcohol portion of the molecule and protons on the chiral derivatizing agent. By analyzing these through-space correlations and comparing them for the two diastereomers, a model of the major conformation can be built. This conformational model, in turn, allows for the assignment of the relative stereochemistry of the diastereomer, and since the configuration of the chiral agent is known, the absolute configuration of the alcohol can be deduced. libretexts.orgnih.gov

Other NMR-based methods, such as the analysis of chemical shift differences (Δδ) in Mosher's esters, can also provide reliable assignments of absolute configuration. researchgate.net Computational methods that calculate NMR chemical shifts for different stereoisomers can further aid in making confident stereochemical assignments by comparing calculated and experimental data. nih.govacs.org

Chemical Reactivity and Derivatization Studies of 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

Substitution Reactions Involving Halogen Moieties

The phenyl ring of 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol is adorned with three different halogen atoms: bromine, chlorine, and fluorine. The susceptibility of these halogens to nucleophilic substitution reactions is influenced by their position on the aromatic ring and their inherent reactivity. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the ease of displacement follows the trend I > Br > Cl > F, which is opposite to the order of electronegativity. This is because the rate-determining step often involves the cleavage of the carbon-halogen bond.

While specific studies on the substitution reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general principles and studies on similarly substituted aromatic compounds. The bromine atom, being the most labile among the present halogens (excluding iodine), would be the most likely site for nucleophilic attack. Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, would be expected to preferentially replace the bromine atom. The reaction is further facilitated by the presence of the electron-withdrawing fluoro and chloro substituents on the ring.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Site of Substitution | Rationale |

| Sodium methoxide (B1231860) (NaOMe) | 6-position (Bromine) | Bromine is a better leaving group than chlorine or fluorine. |

| Sodium thiophenoxide (NaSPh) | 6-position (Bromine) | Soft nucleophiles like thiolates readily displace bromide. |

| Ammonia (NH₃) | 6-position (Bromine) | Under suitable conditions, amination would occur at the most reactive site. |

It is important to note that forcing reaction conditions, such as high temperatures and pressures, might lead to the substitution of the chloro group as well, though this would require more energy. The fluorine atom is generally the least reactive towards nucleophilic displacement in SNAr reactions.

Oxidation Reactions of the Alcohol Functional Group

The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone, 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone. A variety of oxidizing agents can accomplish this transformation. Manganese dioxide (MnO₂) is a particularly effective and selective reagent for the oxidation of benzylic alcohols. mychemblog.comnanotrun.comyoutube.com The reaction is typically carried out under mild, neutral conditions, which helps to avoid side reactions involving the sensitive halogen substituents. nanotrun.com

The oxidation with MnO₂ is a heterogeneous reaction, often performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane, chloroform, or diethyl ether at room temperature. mychemblog.comresearchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solid MnO₂ and its reduced form (MnO) can be easily removed by filtration. mychemblog.com

Table 2: Representative Oxidation of this compound

| Reactant | Oxidizing Agent | Solvent | Product |

| This compound | Manganese Dioxide (MnO₂) | Dichloromethane | 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone |

Other common oxidizing agents for converting secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. The choice of reagent would depend on the desired scale and the tolerance of other functional groups in more complex derivatives.

Reduction Reactions of the Halogenated Aryl System

The reduction of the halogenated aryl system in this compound can proceed via several pathways, primarily involving the removal of the halogen atoms (hydrodehalogenation). Catalytic hydrogenation is a common method for such reductions. The reactivity of the halogens towards hydrogenolysis typically follows the order: I > Br > Cl > F. Therefore, it is expected that the bromine atom would be the most readily cleaved, followed by the chlorine atom.

The reaction is usually carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of solvent and reaction conditions (temperature, pressure) can influence the selectivity of the reduction. It is often possible to achieve selective removal of the more reactive halogens. google.com For instance, milder conditions might allow for the selective cleavage of the C-Br bond, yielding 1-(3-chloro-2-fluorophenyl)ethanol. More forcing conditions could lead to the removal of both bromine and chlorine, resulting in 1-(2-fluorophenyl)ethanol.

It is also important to consider the potential for the reduction of the benzylic alcohol to an ethyl group under certain catalytic hydrogenation conditions, although this typically requires more vigorous conditions than dehalogenation.

Table 3: Potential Products of Catalytic Hydrogenation

| Catalyst | Conditions | Major Product |

| Pd/C, H₂ | Mild (e.g., 1 atm, room temp.) | 1-(3-Chloro-2-fluorophenyl)ethanol |

| Pd/C, H₂ | Forcing (e.g., higher pressure/temp.) | 1-(2-Fluorophenyl)ethanol |

The fluorine atom is generally stable to these conditions and would likely remain on the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The halogenated aryl ring of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds. The regioselectivity of the coupling is dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The established order of reactivity is C-I > C-Br > C-OTf > C-Cl. libretexts.orgsci-hub.se

Consequently, in a Suzuki-Miyaura reaction involving this compound and an organoboron reagent (e.g., an arylboronic acid), the coupling will occur selectively at the C-Br bond. sci-hub.se This allows for the targeted introduction of an aryl or vinyl group at the 6-position of the phenyl ring.

Table 4: Regioselective Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Chloro-2-fluoro-6-phenylphenyl)ethanol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-(3-Chloro-2-fluoro-6-(4-methoxyphenyl)phenyl)ethanol |

This selective reactivity makes this compound a useful building block for the synthesis of complex biaryl structures. nih.gov

Formation of Novel Derivatives for Further Synthetic Transformations

The chemical functionalities of this compound allow for its conversion into a variety of novel derivatives, which can then be used in further synthetic transformations. For example, as discussed in section 6.2, oxidation of the alcohol yields the corresponding ketone. This ketone, 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, is a versatile intermediate for the synthesis of heterocyclic compounds.

One common route is the Claisen-Schmidt condensation of the ketone with an aldehyde to form a chalcone (B49325) derivative. These chalcones, which are α,β-unsaturated ketones, can then undergo cyclization reactions with various reagents to form a wide range of heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. nih.gov The synthesis of halogenated heterocyclic compounds is of significant interest in medicinal chemistry. nih.gov

Scheme 1: Synthesis of a Pyrazole Derivative

Oxidation: this compound is oxidized to 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone.

Condensation: The resulting ketone is reacted with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (e.g., NaOH or KOH) to form a chalcone.

Cyclization: The chalcone is then treated with hydrazine hydrate (B1144303) in a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield a pyrazoline, which can be oxidized to the corresponding pyrazole. nih.gov

This multi-step synthesis demonstrates how this compound can serve as a starting material for the construction of more complex molecular architectures with potential biological activities.

Advanced Synthetic Applications of 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol in Complex Molecular Architectures

Role as a Key Intermediate in Multi-Step Organic Syntheses

The primary utility of 1-(6-bromo-3-chloro-2-fluorophenyl)ethanol lies in its role as a precursor to more complex molecular scaffolds. The (3-chloro-2-fluorophenyl) moiety is a critical component in the design of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov The synthesis of these inhibitors often involves multi-step sequences where the specific substitution pattern of the phenyl ring is crucial for high binding affinity. nih.gov

In these synthetic campaigns, the ethanol (B145695) substituent can be oxidized to the corresponding acetophenone (B1666503), 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone. This ketone is a versatile intermediate for further transformations. For instance, it can undergo reactions to construct spirocyclic systems, a common motif in modern drug discovery. nih.gov

A significant application is in the synthesis of spirooxindole-based MDM2 inhibitors. nih.gov The general strategy involves the construction of a pyrrolidine (B122466) ring fused in a spirocyclic fashion to an oxindole (B195798) core. The 3-chloro-2-fluorophenyl group, derived from intermediates like this compound, is ultimately positioned to occupy a key binding pocket (the Leu26 pocket) of the MDM2 protein. nih.gov The journey from this relatively simple alcohol to a complex clinical candidate underscores its importance as a key intermediate.

Table 1: Representative Target Molecules Derived from (3-Chloro-2-fluorophenyl) Intermediates

| Target Molecule Class | Therapeutic Target | Key Structural Feature |

|---|---|---|

| Spirooxindoles | MDM2-p53 | 3-Chloro-2-fluorophenyl group |

| Anticancer Enzyme Inducers | Various Enzymes | 2-Chloro-3-fluorobromobenzene scaffold google.com |

Construction of Substituted Heterocyclic Systems

The halogenated phenyl ring of this compound is a linchpin for the assembly of diverse heterocyclic systems. The presence of multiple, differentially reactive halogens allows for selective functionalization, often through transition metal-catalyzed cross-coupling reactions, to build fused or substituted heterocycles. beilstein-journals.orgnih.gov

One of the most prominent applications is in the synthesis of spirooxindoles. nih.gov The synthesis of these complex heterocycles often involves a multi-component reaction where the pre-functionalized phenyl ring is incorporated. For example, a derivative of this compound can be elaborated and then used in a key step to form a pyrrolidine ring. This is often achieved through cycloaddition reactions or sequential alkylation and cyclization steps. nih.gov

Furthermore, the bromo- and chloro-substituents can be used as handles for intramolecular cyclizations to form other heterocyclic rings. For instance, following a Suzuki or other cross-coupling reaction at the bromine position to introduce a suitably functionalized side chain, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) or another coupling reaction involving the chlorine atom could be envisioned to construct fused ring systems such as benzothiazines or other related heterocycles. researchgate.net The synthesis of various substituted quinolines and benzimidazoles often relies on halogenated precursors that undergo condensation and cyclization reactions. amazonaws.com

Table 2: Examples of Heterocyclic Scaffolds Accessible from Halogenated Phenyl Precursors

| Heterocyclic System | Synthetic Strategy | Potential Precursor Functionality |

|---|---|---|

| Spirooxindoles | Multi-component reaction, Cycloaddition | Ketone derived from oxidation of the alcohol nih.gov |

| Quinolines | Condensation, Dehydrogenation | Halogenated phenylamine or ketone amazonaws.com |

| Benzimidazoles | Condensation with o-phenylenediamines | Halogenated benzaldehyde (B42025) or benzoic acid amazonaws.com |

| Phenothiazines | Reaction with zinc mercaptides | Dihalo-quinones and aminothiophenols researchgate.net |

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The synthetic versatility of this compound is most evident in the array of carbon-carbon and carbon-heteroatom bond-forming reactions it can undergo. The distinct reactivity of the hydroxyl group and the aryl halides allows for a wide range of transformations.

The secondary alcohol can be used directly in C-O bond formations (e.g., etherification) or can be activated to facilitate nucleophilic substitution. researchgate.net More commonly, it is oxidized to the corresponding ketone, which then serves as an electrophilic site for carbon-carbon bond formation via reactions with organometallic reagents or enolates.

The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the C-6 position. acs.org The choice of catalyst, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and preventing side reactions. nih.govacs.org

Similarly, the aryl bromide and, to a lesser extent, the aryl chloride can participate in carbon-heteroatom bond-forming reactions. Palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig amination or Ullmann condensation, can be employed to form C-N and C-O bonds, respectively. nih.govmdpi.comresearchgate.net This is crucial for introducing amine or ether linkages, which are prevalent in pharmaceutically active compounds. The differential reactivity between the C-Br and C-Cl bonds can often be exploited for sequential, site-selective functionalization.

Table 3: Key Bond-Forming Reactions

| Reaction Type | Functional Group Involved | Reagents/Catalysts | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Pd catalyst, boronic acid/ester, base acs.org | C-C |

| Buchwald-Hartwig Amination | Aryl Bromide/Chloride | Pd catalyst, amine, base nih.gov | C-N |

| Ullmann Condensation | Aryl Bromide/Chloride | Cu catalyst, alcohol/phenol (B47542), base mdpi.com | C-O |

| Etherification | Alcohol | Base, alkyl halide | C-O |

Analytical Methodologies for Research on 1 6 Bromo 3 Chloro 2 Fluorophenyl Ethanol

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation and purification of 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol from reaction mixtures and for assessing its purity. The choice of technique depends on the scale of the separation and the required level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. Due to the compound's aromatic and chiral nature, chiral HPLC methods are often necessary to separate its enantiomers.

Research Findings: The separation of enantiomers of halogenated phenylethanol derivatives is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.com The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves using a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326). researchgate.net The addition of small amounts of acidic or basic additives can sometimes improve peak shape and resolution. bldpharm.com

A hypothetical HPLC method for the chiral separation of this compound might employ a cellulose-based chiral column. The separation conditions could be optimized by varying the ratio of hexane to isopropanol.

Hypothetical HPLC Parameters for Chiral Separation:

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |